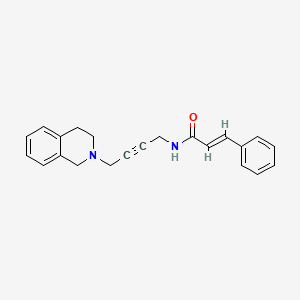

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide, also known as DIQA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinolinyl-butynes and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Cascade Radical Cyclization for Dihydroquinolinones Synthesis : A study by Zhang et al. (2016) introduced a silver-catalyzed cascade cyclization process utilizing cinnamamides, offering a direct method for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones. This method demonstrates the activation of the P-H bond and functionalization of the C(sp(2))-H bond, presenting a valuable approach for the synthesis of complex heterocyclic compounds (Honglin Zhang et al., 2016).

Copper-Catalyzed Oxidative Cyclization : Zhou et al. (2014) developed a copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, leading to the efficient synthesis of dihydroquinolinones. This process involves the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds, allowing for rapid access to diverse dihydroquinolinones in a single step (Shi‐Liu Zhou et al., 2014).

Structural and Physicochemical Analysis

- X-ray Crystallographic Analysis : Galvis et al. (2021) performed a detailed X-ray crystallographic analysis of 3,4-dihydroisoquinolines, highlighting the impact of solvent and starting material structure on the nature of the products. This study provides insights into the structural stability and potential applications of these compounds as ionic conductors (Carlos E. Puerto Galvis et al., 2021).

Biological Applications

Protein-Tyrosine Kinase Inhibition : Research by Burke et al. (1993) explored bicyclic analogues of cinnamamides as inhibitors of the lymphocyte protein-tyrosine kinase p56lck, demonstrating the potential of these compounds in developing new therapeutic agents targeting protein kinases (T. Burke et al., 1993).

Bronchodilators Synthesis : Dalence-Guzmán et al. (2010) synthesized a series of tetrahydroisoquinoline amides showing promising bronchorelaxing properties, indicating the potential of cinnamamide derivatives in treating pulmonary disorders (María F Dalence-Guzmán et al., 2010).

Antimicrobial and Anti-inflammatory Activities : Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This study underscores the multifaceted biological activities of cinnamamide derivatives and their potential in drug development (A. Zablotskaya et al., 2013).

Mechanism of Action

Target of Action

THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, some THIQs are known to function as antineuroinflammatory agents . The exact interaction of this compound with its targets would need to be elucidated through experimental studies.

properties

IUPAC Name |

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBJAUYUSHUKGN-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)

![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)

![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)

![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)

![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)